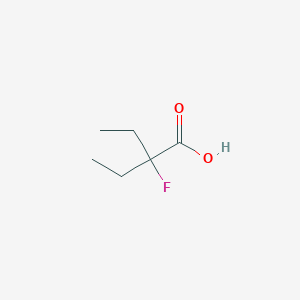

2-Ethyl2-fluoro-butanoic acid

Description

2-Ethyl-2-fluoro-butanoic acid is a fluorinated derivative of butanoic acid featuring an ethyl group and a fluorine atom at the second carbon position. The fluorine substituent introduces unique electronic and steric effects, influencing acidity, solubility, and reactivity compared to non-fluorinated or hydroxylated analogs.

Properties

IUPAC Name |

2-ethyl-2-fluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJOVYLMIGWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl2-fluoro-butanoic acid typically involves the fluorination of 2-ethylbutanoic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of 2-Ethyl2-fluoro-butanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of fluorinating agents in a controlled environment ensures the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl2-fluoro-butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-Ethyl-2-fluorobutanone.

Reduction: 2-Ethyl-2-fluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl2-fluoro-butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and metabolic pathways involving fluorinated substrates.

Medicine: Fluorinated compounds, including 2-Ethyl2-fluoro-butanoic acid, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl2-fluoro-butanoic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition of certain metabolic pathways or the modulation of biological activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-Ethyl-2-hydroxybutyric Acid

Structural Relationship: The hydroxyl (-OH) group in 2-ethyl-2-hydroxybutyric acid (CAS: 358731-27-8, ) is replaced by fluorine in 2-ethyl-2-fluoro-butanoic acid. Key Differences:

- Acidity : Fluorine’s higher electronegativity increases the acidity of the carboxylic group compared to the hydroxyl analog. For example, fluorinated acids typically exhibit lower pKa values (e.g., trifluoroacetic acid, pKa ~0.23 vs. acetic acid, pKa ~4.76).

- Hydrogen Bonding : The hydroxyl group in 2-ethyl-2-hydroxybutyric acid participates in hydrogen bonding, enhancing solubility in polar solvents. In contrast, the fluorine atom offers weaker hydrogen-bonding capacity, likely reducing aqueous solubility.

- Reactivity: Fluorine’s electron-withdrawing effect may stabilize the carboxylate anion, making 2-ethyl-2-fluoro-butanoic acid a stronger acid and more reactive in nucleophilic substitutions.

Ethyl 2-fluoro-2-methyl-3-oxobutanoate

Structural Relationship : This ester derivative (CAS: 122795-13-5, ) shares a fluorine atom at the second carbon but includes a methyl group and an oxo group at the third carbon.

Key Differences :

- Functional Groups : The presence of an ester group (-COOEt) instead of a carboxylic acid (-COOH) reduces acidity (higher pKa).

2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid

Structural Relationship : This compound (CAS: 1010422-63-5, ) features multiple fluorine atoms and a difluoroethyl chain.

Key Differences :

- Electron-Withdrawing Effects: Additional fluorine atoms enhance the electron-withdrawing effect, further lowering the pKa relative to mono-fluorinated analogs.

- Molecular Weight and Polarity : The molecular weight (Exact Mass: 188.046042 g/mol, ) and polarity are higher, likely impacting solubility and boiling/melting points.

Comparative Data Table

Notes on Data Limitations

- Direct experimental data for 2-ethyl-2-fluoro-butanoic acid is absent in the provided evidence; comparisons rely on structurally related compounds.

- Contradictions in properties (e.g., solubility trends between hydroxyl and fluorine analogs) highlight the need for targeted studies.

Biological Activity

2-Ethyl-2-fluoro-butanoic acid (EFBA) is a fluorinated aliphatic carboxylic acid that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed exploration of the biological activity of EFBA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

EFBA is characterized by its unique fluorinated structure, which influences its biological properties. The presence of a fluorine atom can enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Antimicrobial Properties

Recent studies have indicated that EFBA exhibits notable antimicrobial activity. For instance, research has shown that fluorinated compounds often possess enhanced antibacterial properties compared to their non-fluorinated counterparts. In particular, EFBA has been evaluated against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays.

Table 1: Antimicrobial Activity of EFBA Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 mg/mL | 18 |

| Escherichia coli | 1.0 mg/mL | 15 |

| Pseudomonas aeruginosa | 0.8 mg/mL | 16 |

These results suggest that EFBA's fluorinated structure may contribute to its effectiveness against resistant strains such as MRSA.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human fibroblast cell lines. The results indicate that while EFBA exhibits antimicrobial properties, it also shows a degree of cytotoxicity at higher concentrations.

Table 2: Cytotoxicity of EFBA on Human Fibroblast Cells

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

The data indicates that cytotoxic effects become pronounced at concentrations above 0.5 mg/mL, suggesting a need for careful dosage consideration in therapeutic applications.

Mechanistic Insights

The mechanism of action for EFBA appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the fluorine atom is hypothesized to enhance the compound's ability to penetrate lipid bilayers, thereby increasing its efficacy against bacterial cells.

Case Study: Fluorinated Compounds in Drug Development

A study focusing on the development of fluorinated compounds highlighted the role of EFBA as a lead compound in synthesizing new antibacterial agents. Researchers synthesized derivatives of EFBA and tested their biological activities, with some derivatives showing improved potency against bacterial strains compared to EFBA itself.

Case Study: Evaluation in Animal Models

In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of EFBA. These studies revealed that EFBA is well-absorbed when administered orally and exhibits a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.